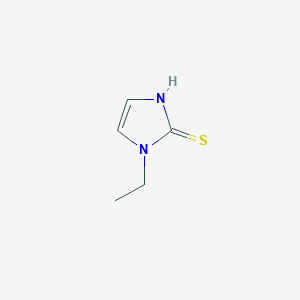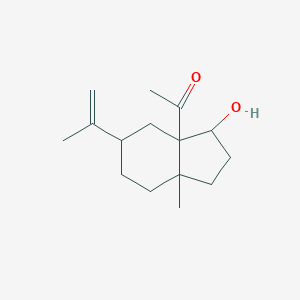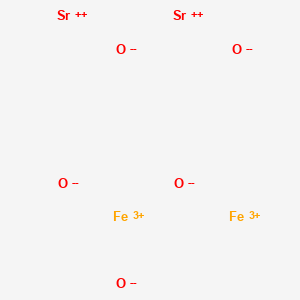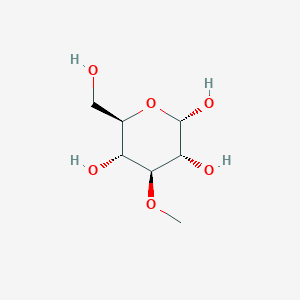
3'-Hydroxypropiophénone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3'-Hydroxypropiophenone can be achieved through various methods, including palladium-catalyzed reactions and esterification followed by Fries rearrangement. For instance, 2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst, yielding 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004). Additionally, p-Hydroxypropiophenone has been synthesized from phenol and propionyl chloride by esterification and Fries rearrangement reaction, with the process being optimized for higher yields (Li Hong-bo, 2010).
Molecular Structure Analysis
The molecular structure of 3'-Hydroxypropiophenone is characterized by the presence of a hydroxy group attached to the propiophenone moiety. This structural feature is pivotal for its reactivity and ability to form various derivatives. The crystal and molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, reveals the significance of the arrangement of functional groups and their influence on biological activity and chemical reactivity (Allen, F., Trotter, J., & Rogers, D., 1971).
Applications De Recherche Scientifique
Synthèse énantiosélective de la 2-HPP
La 3'-Hydroxypropiophénone est utilisée dans la synthèse énantiosélective de la 2-HPP (2-hydroxy-1-phényl-1-propane), un bloc de construction chiral très précieux utilisé pour la synthèse de divers produits pharmaceutiques et naturels . La synthèse est réalisée par des cellules entières libres et immobilisées de Pseudomonas putida à partir de substrats aldéhydes facilement disponibles .
Production d'α-hydroxycétones
La this compound est l'une des α-hydroxycétones importantes. Ces α-hydroxycétones optiquement actives, également appelées acyloïnes, sont des composés commercialement attrayants présentant des caractéristiques uniques qui permettent de répondre à leurs nombreuses applications dans l'industrie pharmaceutique et chimique .
Synthèse stéréosélective de diols
La this compound est un intermédiaire essentiel dans la synthèse stéréosélective de diols . Par exemple, le 1-phénylpropane-1,2-diol (PPD), un agent important et un bloc de construction polyvalent dans l'industrie pharmaceutique, peut être obtenu par oxydoréduction subséquente de la 2-HPP en utilisant une alcool déshydrogénase .
Réduction d'Evans-Tishchenko
La this compound peut être utilisée dans la réduction énantiosélective d'Evans-Tishchenko de β-hydroxycétones achirales pour fournir des 1,3-diols monoacyl-protégés avec de hautes stéréosélectivités . Dans la réaction de β-hydroxycétones racémiques, la résolution optique cinétique s'est produite de manière hautement stéréosélective .
Synthèse de composés biologiquement actifs
La réduction d'Evans-Tishchenko de la this compound a été utilisée dans la synthèse de composés biologiquement actifs . Cette méthode ne nécessite pas l'utilisation de réactifs d'hydrure métallique, ce qui en fait une option attrayante pour la synthèse de ces composés .
Production de dérivés de 1,3-diol
Safety and Hazards
Orientations Futures
While specific future directions for 3’-Hydroxypropiophenone are not detailed in the search results, its use in the synthesis of tricyclic fused pyridines suggests potential applications in the development of antimalarial drugs . Additionally, the interest in bioproduction of related compounds like 3-HP indicates a trend towards sustainable chemical synthesis .
Mécanisme D'action
- Primary Targets : 3’-Hydroxypropiophenone is structurally related to p-hydroxybenzoic acid and parabens. It also bears resemblance to diethylstilbestrol (DES) and alkylphenols, all of which are estrogens .
- Role : The compound has relatively low affinity for the estrogen receptor. It must be administered at high dosages (0.8 to 1.6 g/day) to achieve significant estrogenic and antigonadotropic effects. It possesses only 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of estrone .
Target of Action
Propriétés
IUPAC Name |
1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGDBMOFMQLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156855 | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13103-80-5 | |
| Record name | 3′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13103-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Hydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-HYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VUA549F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5-hydroxykynurenamine (5-HK) and its analogs affect cerebral arteries?
A: Research using isolated dog cerebral arteries has shown that 5-HK and its analogs, including those with a 3'-hydroxypropiophenone structure like 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III), can cause the arteries to contract. This contraction is believed to be mediated through serotonin receptors, as the effect can be blocked by methysergide, a serotonin antagonist []. Interestingly, these compounds can also act as antagonists, blocking the contractile response normally induced by serotonin. []
Q2: How does modifying the structure of 5-HK, specifically around the 3'-hydroxypropiophenone moiety, influence its activity?
A: Structural modifications to the 5-HK molecule, particularly alterations to the hydroxy group on the benzene ring and the length of the side chain attached to the 3'-hydroxypropiophenone group, significantly impact its activity. [] For example, 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III) displayed a weaker contractile effect compared to 5-HK. [] This suggests that both the hydroxy group and the specific side chain structure are crucial for the interaction with the presumed serotonin receptors and the resulting biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















